3-(4-fluorobenzyl)-1-(2-(4-fluorophenyl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
3-(4-fluorobenzyl)-1-(2-(4-fluorophenyl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by the presence of fluorine atoms on the benzyl and phenyl groups, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorobenzyl)-1-(2-(4-fluorophenyl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common approach is to start with the thieno[3,2-d]pyrimidine core, which can be synthesized through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorobenzyl)-1-(2-(4-fluorophenyl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(4-fluorobenzyl)-1-(2-(4-fluorophenyl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound’s biological activities, such as antimicrobial or anticancer properties, are of interest in biological research.
Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for treating various diseases.
Mechanism of Action
The mechanism of action of 3-(4-fluorobenzyl)-1-(2-(4-fluorophenyl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s fluorine atoms can enhance its binding affinity and specificity, leading to more potent biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(2′-Fluorobenzyloxy)phenylboronic acid
- 3-(3′-Fluorobenzyloxy)phenylboronic acid
- 4-chloro-2-(4-fluorobenzyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine
Uniqueness
Compared to similar compounds, 3-(4-fluorobenzyl)-1-(2-(4-fluorophenyl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione stands out due to its unique combination of fluorinated benzyl and phenyl groups. This structural feature can enhance its chemical stability, biological activity, and potential therapeutic applications .
Properties
Molecular Formula |
C21H14F2N2O3S |
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Molecular Weight |
412.4 g/mol |
IUPAC Name |
3-[(4-fluorophenyl)methyl]-1-[2-(4-fluorophenyl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H14F2N2O3S/c22-15-5-1-13(2-6-15)11-25-20(27)19-17(9-10-29-19)24(21(25)28)12-18(26)14-3-7-16(23)8-4-14/h1-10H,11-12H2 |
InChI Key |
CVGKAGFVRQVAMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)C4=CC=C(C=C4)F)F |
Origin of Product |
United States |
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